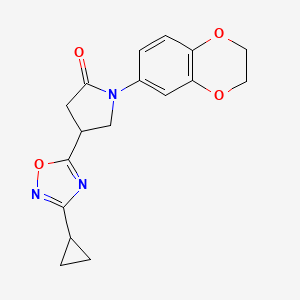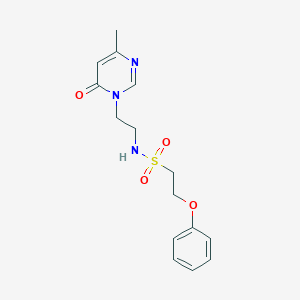
N1-(4-methylpiperazin-1-yl)-N2-(thiophen-2-ylmethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(4-methylpiperazin-1-yl)-N2-(thiophen-2-ylmethyl)oxalamide, also known as MPTO, is a chemical compound with potential applications in scientific research. This compound is a derivative of oxalamide and is synthesized using specific methods. Its mechanism of action, biochemical and physiological effects, and potential future directions in research are explored in
Wirkmechanismus
The mechanism of action of N1-(4-methylpiperazin-1-yl)-N2-(thiophen-2-ylmethyl)oxalamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound inhibits the activity of certain enzymes that are involved in cancer cell growth and proliferation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N1-(4-methylpiperazin-1-yl)-N2-(thiophen-2-ylmethyl)oxalamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized. It has also been shown to have potent anti-cancer activity, making it a potentially valuable tool for cancer research. However, this compound also has some limitations. It is a complex compound that requires specialized equipment and expertise to synthesize. Its mechanism of action is not fully understood, which may limit its usefulness in some research applications.
Zukünftige Richtungen
There are several potential future directions for research on N1-(4-methylpiperazin-1-yl)-N2-(thiophen-2-ylmethyl)oxalamide. One area of interest is the development of new cancer treatments based on this compound. Researchers are also exploring the use of this compound in combination with other anti-cancer drugs to enhance its effectiveness. Another potential direction for research is the exploration of this compound's anti-inflammatory effects and its potential applications in the treatment of inflammatory diseases. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Synthesemethoden
N1-(4-methylpiperazin-1-yl)-N2-(thiophen-2-ylmethyl)oxalamide is synthesized using a multi-step process that involves the reaction of 2-bromothiophene with methylpiperazine to form 4-methylpiperazine-1-thiophene-2-ylmethanol. This intermediate product is then reacted with oxalyl chloride to form this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions and the use of specialized equipment.
Wissenschaftliche Forschungsanwendungen
N1-(4-methylpiperazin-1-yl)-N2-(thiophen-2-ylmethyl)oxalamide has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Safety and Hazards
Eigenschaften
IUPAC Name |
N'-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2S/c1-15-4-6-16(7-5-15)14-12(18)11(17)13-9-10-3-2-8-19-10/h2-3,8H,4-7,9H2,1H3,(H,13,17)(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEVWJUKMAESFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)C(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

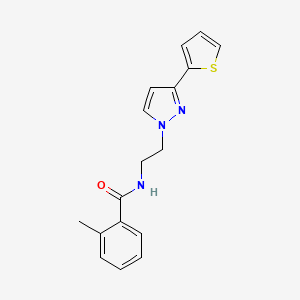
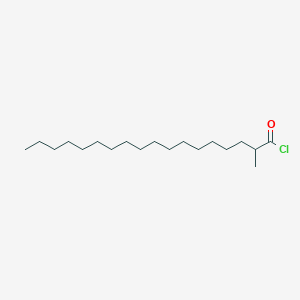
![N-[(3-propyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2791692.png)
![5-bromo-N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2791696.png)
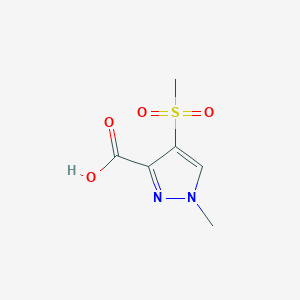
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2791698.png)

![N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)oxamide](/img/structure/B2791701.png)

![3-{[1-(2-Cyclopentylacetyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2791705.png)
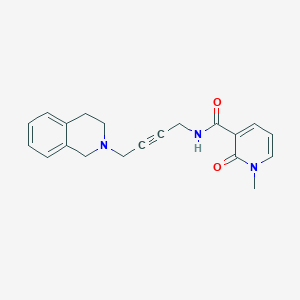
![Benzo[d][1,3]dioxol-5-yl(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2791709.png)
